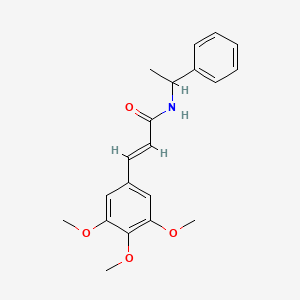
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as PET, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PET is a synthetic compound that is structurally similar to natural compounds found in plants and animals.
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. This compound is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage. This compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound, and there is limited research available on its toxicity and safety. This compound is also expensive, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. This compound may have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions. Future research should focus on optimizing the synthesis method of this compound, determining its pharmacokinetics and toxicity, and exploring its potential therapeutic applications in clinical trials.
Méthodes De Synthèse
The synthesis of N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The second step involves the reduction of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene to form 1-(3,4,5-trimethoxyphenyl)-2-amino-propane. Finally, the third step involves the reaction of 1-(3,4,5-trimethoxyphenyl)-2-amino-propane with acryloyl chloride to form this compound.
Applications De Recherche Scientifique
N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14(16-8-6-5-7-9-16)21-19(22)11-10-15-12-17(23-2)20(25-4)18(13-15)24-3/h5-14H,1-4H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVHAYWIFGDRGB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)

![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)
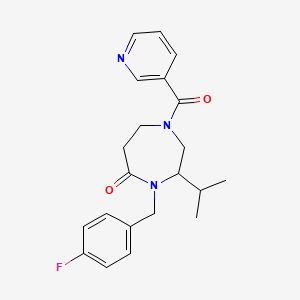
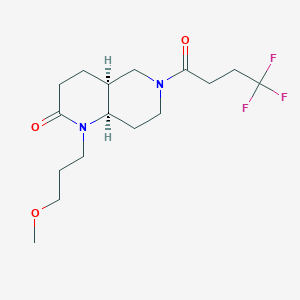
![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)
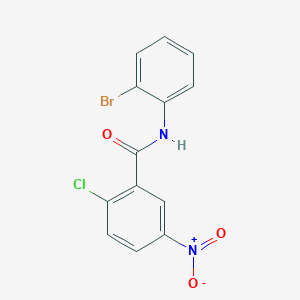


![2-amino-3-(ethoxycarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5433021.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)
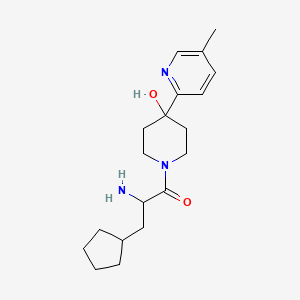
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)